molecular formula C8H10Cl2O2 B14658749 (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride CAS No. 46021-27-6

(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride

Cat. No.: B14658749
CAS No.: 46021-27-6
M. Wt: 209.07 g/mol
InChI Key: YKZFIPRBWVEQBE-WDSKDSINSA-N
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Description

(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride is an organic compound that belongs to the class of carboxylic acid derivatives It is characterized by the presence of two chlorine atoms attached to the carbonyl groups of a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride typically involves the reaction of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chlorides formed. The general reaction scheme is as follows:

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid+2SOCl2(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride+2SO2+2HCl\text{(1S,2S)-Cyclohexane-1,2-dicarboxylic acid} + 2 \text{SOCl}_2 \rightarrow \text{this compound} + 2 \text{SO}_2 + 2 \text{HCl} (1S,2S)-Cyclohexane-1,2-dicarboxylic acid+2SOCl2​→(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride+2SO2​+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form (1S,2S)-Cyclohexane-1,2-dicarboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous solutions at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, or thioesters.

    Hydrolysis: Formation of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of (1S,2S)-Cyclohexane-1,2-diol.

Scientific Research Applications

Chemistry

(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine

In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules

Industry

In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles. The compound’s carbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides, esters, and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride: The enantiomer of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride.

    Cyclohexane-1,2-dicarboxylic anhydride: A related compound with similar reactivity but different physical properties.

    Cyclohexane-1,2-dicarboxylic acid: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. Its ability to form stable derivatives makes it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

46021-27-6

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

(1S,2S)-cyclohexane-1,2-dicarbonyl chloride

InChI

InChI=1S/C8H10Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2/t5-,6-/m0/s1

InChI Key

YKZFIPRBWVEQBE-WDSKDSINSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)Cl)C(=O)Cl

Canonical SMILES

C1CCC(C(C1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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